6-(tert-Butylthio)-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butylthio)-2-methylnicotinaldehyde is an organic compound that features a nicotinaldehyde core substituted with a tert-butylthio group at the 6-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylthio)-2-methylnicotinaldehyde typically involves the introduction of the tert-butylthio group and the methyl group onto the nicotinaldehyde core. One common method involves the reaction of 2-methylnicotinaldehyde with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent such as hexamethylphosphoramide (HMPA) and a base like lithium hydride to facilitate the deprotonation of tert-butylthiol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylthio)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 6-(tert-Butylthio)-2-methylnicotinic acid.
Reduction: 6-(tert-Butylthio)-2-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(tert-Butylthio)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-(tert-Butylthio)-2-methylnicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
6-(tert-Butylthio)-2-methylpyridine: Similar structure but lacks the aldehyde group.
6-(tert-Butylthio)-2-methylbenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
6-(tert-Butylthio)-2-methylnicotinaldehyde is unique due to the presence of both the tert-butylthio and aldehyde groups on the nicotinaldehyde core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
6-tert-butylsulfanyl-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H15NOS/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
WQIVPQQXNHPJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.